MK-6169 Demonstrates Superior Potency Against Genotype 3a Resistance Mutants Compared to Clinical NS5A Inhibitors
MK-6169 exhibits significantly improved potency against the common HCV genotype 3a resistance-associated substitutions (RASs) Y93H and L31V compared to the clinically approved NS5A inhibitors daclatasvir and velpatasvir. In replicon assays, the EC90 of MK-6169 against these mutants is maintained in the low nanomolar range (<10-fold shift), whereas daclatasvir and velpatasvir show EC50 values that are increased by several orders of magnitude, rendering them largely ineffective [1][2].
| Evidence Dimension | Potency against GT3a resistance mutants (EC50/EC90) |
|---|---|
| Target Compound Data | EC90 maintained in low nM range (<10x shift from WT) |
| Comparator Or Baseline | Daclatasvir: GT3a Y93H EC50 >2,795,333 pM; Velpatasvir: GT3a Y93H EC50 >1,607,000 pM |
| Quantified Difference | >100,000-fold difference in potency |
| Conditions | HCV replicon cell culture assays; MK-6169 data from Yu et al., 2018; Comparator data from Ng et al., 2017 |
Why This Matters
This data substantiates MK-6169 as the superior tool compound for any research program focused on pan-genotypic antiviral activity, especially when the inclusion of resistant clinical variants is required, preventing the need for multiple, less effective compounds.
- [1] Yu, W., Tong, L., Selyutin, O., Chen, L., Hu, B., Zhong, B., ... & Kozlowski, J. A. (2018). Discovery of MK-6169, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions. Journal of Medicinal Chemistry, 61(9), 3984-4003. View Source
- [2] Ng, T. I., Tripathi, R., Reisch, T., Lu, L., Middleton, T., Hopkins, T. A., ... & Pilot-Matias, T. (2017). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16. View Source
